molecular formula C10H13F3O3 B15328903 Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15328903
M. Wt: 238.20 g/mol
InChI Key: CCVGJKRBJPRGQN-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and an oxaspiro ring system makes it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical applications .

Scientific Research Applications

Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-azaspiro[2.5]octane-1-carboxylate: Similar spirocyclic structure but with an azaspiro ring instead of an oxaspiro ring.

    Methyl 6-(difluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs .

Properties

Molecular Formula

C10H13F3O3

Molecular Weight

238.20 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H13F3O3/c1-15-8(14)7-9(16-7)4-2-6(3-5-9)10(11,12)13/h6-7H,2-5H2,1H3

InChI Key

CCVGJKRBJPRGQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCC(CC2)C(F)(F)F

Origin of Product

United States

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